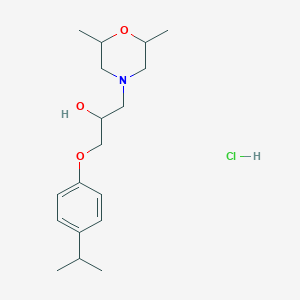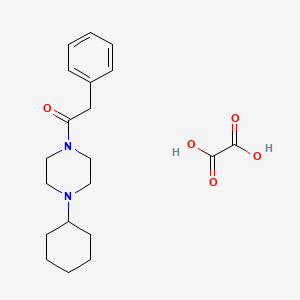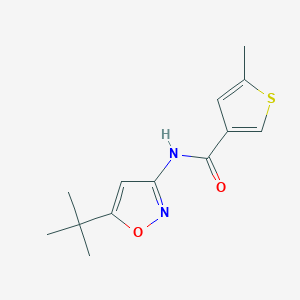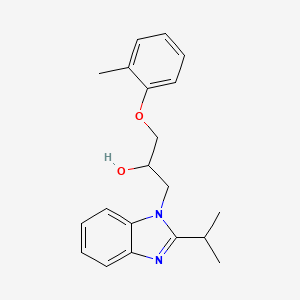![molecular formula C17H13Cl2NO2 B5112909 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline, also known as DCQ, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic properties. DCQ has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In animal models of inflammatory diseases, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to reduce inflammation and improve joint function. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has limited bioavailability, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline. One area of interest is the development of more potent analogs of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline with improved bioavailability and therapeutic properties. Another area of interest is the investigation of the role of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline in other diseases and conditions, such as neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline and its potential as a therapeutic agent.
Métodos De Síntesis
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline can be synthesized through a multi-step process starting with 8-hydroxyquinoline. The first step involves the reaction of 8-hydroxyquinoline with 2,6-dichlorophenol in the presence of a base to form 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline-5-sulfonic acid. The sulfonic acid group can then be removed through a reaction with an alkali metal hydroxide to yield 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline.
Aplicaciones Científicas De Investigación
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been studied for its potential therapeutic properties in various fields of research. In cancer research, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-6-2-7-14(19)17(13)22-11-10-21-15-8-1-4-12-5-3-9-20-16(12)15/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOSCCTNVCMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,6-Dichlorophenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)
![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)

![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)